![molecular formula C17H21N3O4S B4389994 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4389994.png)
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
Overview
Description
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPGB, is a chemical compound that has shown promising results in scientific research. EPGB is a member of the class of glycine transporter 1 (GlyT1) inhibitors, which are compounds that prevent the reuptake of glycine in the brain.
Mechanism of Action
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide works by inhibiting the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By inhibiting the reuptake of glycine, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide increases the concentration of glycine in the synaptic cleft, which enhances the activation of the NMDA receptor.
Biochemical and Physiological Effects:
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to increase the concentration of glycine in the brain, which enhances the activation of the NMDA receptor. This leads to an increase in calcium influx into the neuron, which is important for synaptic plasticity and learning and memory. Additionally, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is that it has been shown to have a high degree of selectivity for the GlyT1 transporter, which reduces the potential for off-target effects. Additionally, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one limitation of using N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for research on N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide. One direction is to study its potential use in treating other neurological disorders such as epilepsy and traumatic brain injury. Another direction is to investigate the potential use of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide in combination with other drugs to enhance its effects. Additionally, more research is needed to fully understand the mechanism of action of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide and its effects on synaptic plasticity and cognitive function.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been studied extensively for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-20(13-17(21)19-12-14-8-10-18-11-9-14)25(22,23)16-6-4-15(24-2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAAADZYZNRLRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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